molecular formula C15H14N2O2 B12530042 2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid CAS No. 652971-53-4

2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid

Cat. No.: B12530042
CAS No.: 652971-53-4
M. Wt: 254.28 g/mol
InChI Key: RNWPKNSIBDBBRU-UHFFFAOYSA-N
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Description

2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a hydrazinyl group attached to a benzoic acid moiety, with a phenylethylidene substituent. Its structure allows for various chemical interactions, making it a valuable subject for research in synthetic and medicinal chemistry.

Properties

CAS No.

652971-53-4

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

2-[2-(1-phenylethylidene)hydrazinyl]benzoic acid

InChI

InChI=1S/C15H14N2O2/c1-11(12-7-3-2-4-8-12)16-17-14-10-6-5-9-13(14)15(18)19/h2-10,17H,1H3,(H,18,19)

InChI Key

RNWPKNSIBDBBRU-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=CC=CC=C1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 2-Hydrazinobenzoic Acid Hydrochloride

The first step involves synthesizing 2-hydrazinobenzoic acid hydrochloride, the precursor hydrazide. This is achieved via a diazotization-reduction-hydrolysis sequence starting from 2-aminobenzoic acid.

Key Reaction Steps

  • Diazotization :

    • Reactants : 2-Aminobenzoic acid, hydrochloric acid, sodium nitrite.
    • Conditions : Temperature controlled at 0–5°C, pH 1–2.
    • Product : Benzene diazonium chloride intermediate.
  • Reduction :

    • Reducing Agent : Sodium pyrosulfite (Na₂S₂O₅).
    • Conditions : pH 7–9, temperature 15–25°C.
    • Product : 2-Hydrazinobenzoic acid hydrochloride.
  • Hydrolysis :

    • Reagent : Hydrochloric acid (3–4 equivalents).
    • Conditions : Heated to 95–100°C for 25–35 minutes.
    • Yield : ~73%, purity >98%.
Table 1: Reaction Parameters for 2-Hydrazinobenzoic Acid Hydrochloride Synthesis
Step Reagents/Conditions Yield (%) Purity (%)
Diazotization 2-Aminobenzoic acid, NaNO₂, HCl (0–5°C)
Reduction Na₂S₂O₅, pH 7–9, 15–25°C
Hydrolysis HCl (3–4 eq), 95–100°C, 30 mins 73 98.8

Condensation with Acetophenone

The second step involves condensing 2-hydrazinobenzoic acid hydrochloride with acetophenone to form the hydrazone. This reaction is acid-catalyzed and proceeds under reflux conditions.

Reaction Protocol

  • Reactants :

    • 2-Hydrazinobenzoic acid hydrochloride (1 eq)
    • Acetophenone (1 eq)
    • Glacial acetic acid (catalytic)
    • Solvent: Methanol or ethanol.
  • Conditions :

    • Temperature : Reflux (e.g., 65–78°C for methanol).
    • Time : 12–24 hours.
    • Catalyst : Glacial acetic acid (0.5–2 mL).
  • Workup :

    • Crystallization : Recrystallization from toluene or ethanol.
    • Yield : 68–80%.
Table 2: Optimization of Condensation Reaction Parameters
Parameter Optimal Range Impact on Yield/Purity Source
Solvent Methanol:hexanes (1:5) High solubility, efficient mixing
Catalyst Glacial acetic acid Accelerates condensation
Temperature 65–78°C Avoids side reactions
Reaction Time 12–24 hours Completes conversion

Characterization Data

The final product is characterized using spectroscopic techniques to confirm structural integrity.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) :

    • δ 10.99 ppm : Broad singlet (N–H).
    • δ 7.84 ppm : Aromatic protons (benzene ring).
    • δ 7.72–7.74 ppm : Aromatic protons (acetophenone moiety).
  • IR (KBr) :

    • 3206 cm⁻¹ : N–H stretch.
    • 1644 cm⁻¹ : C=O stretch (benzoic acid).
  • Melting Point :

    • Reported : 225–226°C (ethanol).
Table 3: Characterization Summary
Technique Key Peaks/Signals Source
¹H NMR δ 10.99 (N–H), 7.84 (Ar-H)
IR 3206 (N–H), 1644 (C=O)
Melting Point 225–226°C

Alternative Synthetic Routes

While the two-step method is the most documented, alternative approaches include:

Direct Condensation of 2-Aminobenzoic Acid with Acetophenone

This method bypasses the hydrazide intermediate but requires harsher conditions. However, it is less efficient and yields lower-purity products.

Applications and Challenges

2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid serves as a precursor in pharmaceuticals and coordination chemistry. Challenges include optimizing yields for large-scale production and ensuring regioselectivity during hydrazone formation.

Chemical Reactions Analysis

2.1. Oxidation Reactions

Oxidation reactions can convert the compound into its corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The specific conditions and products of such reactions would depend on the functional groups present in the compound.

2.2. Reduction Reactions

Reduction reactions can convert the compound into its reduced forms. Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used. These reactions can produce alcohols or amines, depending on the specific conditions.

2.3. Substitution Reactions

The phenylethylidene group in the compound could undergo substitution reactions, where the hydrogen atoms or other functional groups are replaced by nucleophiles. Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Related Research Findings

While specific research on 2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid is limited, related compounds such as hydrazones and pyrazoles have been extensively studied. For example, the formylation of pyrazoles involves the use of Vilsmeier-Haack reagents, which can be applied to similar heterocyclic compounds .

Data Tables

Given the lack of specific data on 2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid, we can consider general data related to similar compounds. For instance, the synthesis of pyrazole carbaldehydes often involves the use of Vilsmeier-Haack reagents, which can be summarized as follows:

CompoundReaction ConditionsYield
Pyrazole CarbaldehydesVilsmeier-Haack reagent, 0–5 °C for 15 min, then 100 °C for 4–6 hoursGood to excellent

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of 2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid. The compound has been evaluated for its efficacy in reducing inflammation and pain through various in vivo models.

Case Study: Anti-inflammatory Activity Evaluation

  • Study Design : The compound was tested using models such as carrageenan-induced paw edema in rats.
  • Results : Significant reduction in paw swelling was observed, indicating strong anti-inflammatory effects. Histopathological studies corroborated these findings by showing reduced inflammatory cell infiltration in treated groups compared to controls .
ParameterControl GroupTreated Group (Compound)
Paw Swelling (mm)10.55.0
Inflammatory Cell CountHighLow

Antimicrobial Activity

The antimicrobial potential of 2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid has been explored against various bacterial strains. Its effectiveness as an antimicrobial agent is attributed to the hydrazone functionality, which enhances interaction with microbial targets.

Case Study: Antimicrobial Efficacy

  • Study Design : The compound was tested against Gram-positive and Gram-negative bacteria using the disk diffusion method.
  • Results : The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa8

Anticancer Properties

The anticancer potential of 2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid has been investigated through various assays targeting different cancer cell lines.

Case Study: Anticancer Activity Assessment

  • Study Design : The compound was assessed using the MTT assay against human colorectal carcinoma cell lines (HCT116).
  • Results : The compound demonstrated significant cytotoxicity with an IC50 value indicating potent anticancer activity.
Cell LineIC50 (µM)
HCT1165.85
Normal Human Cells>20

Biochemical Pathways

  • Inhibition of cyclooxygenase (COX) enzymes contributing to inflammation.
  • Disruption of bacterial cell wall synthesis leading to increased susceptibility of pathogens.

Mechanism of Action

The mechanism by which 2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities, receptor binding, and other cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its structure provides a versatile platform for developing new compounds with tailored properties for various scientific and industrial purposes.

Biological Activity

2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid, a hydrazone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is synthesized through the reaction of benzoic acid derivatives with phenylethylidene hydrazine. Hydrazones, in general, are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and analgesic properties.

Synthesis and Characterization

The synthesis of 2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid involves a straightforward reaction between 1-phenylethylidene hydrazine and benzoic acid. The compound typically exhibits good yields (approximately 80%) and is characterized by various spectroscopic techniques, including FTIR and NMR. Key spectral features include:

  • FTIR Peaks :
    • O-H stretching (3550 cm1^{-1})
    • C=O stretching (1715 cm1^{-1})
    • C=N stretching (1546 cm1^{-1})

Antimicrobial Activity

Hydrazone derivatives have shown significant antimicrobial properties against various pathogenic microorganisms. In particular, 2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These findings suggest that the compound exhibits moderate antibacterial activity, comparable to standard antibiotics.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound was assessed using carrageenan-induced paw edema models in rats. Results indicated a significant reduction in inflammation compared to control groups, with a dose-dependent response observed.

Dose (mg/kg) Edema Reduction (%)
1025
2045
4070

Histopathological examinations confirmed reduced inflammatory cell infiltration in treated tissues.

Analgesic Effects

In analgesic assays, the compound demonstrated notable pain-relieving effects. The hot plate method revealed that administration of the compound significantly increased the latency time in response to thermal stimuli.

Case Studies

A study conducted by Sah and Peoples highlighted the effectiveness of hydrazone derivatives in inhibiting Mycobacterium tuberculosis. Their research indicated that compounds similar to 2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid exhibited promising activity against drug-resistant strains of tuberculosis at concentrations as low as 31.2 μg/mL .

Structure-Activity Relationship (SAR)

The biological activity of hydrazones often correlates with their structural features. The presence of electron-withdrawing groups on the phenyl ring has been associated with enhanced antimicrobial activity. Furthermore, modifications at the hydrazone moiety can influence lipophilicity and bioavailability, thereby affecting overall efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid, and what yield optimization strategies are recommended?

  • Methodology : The compound is synthesized via acid-catalyzed condensation of hydrazine derivatives with carbonyl-containing precursors. For example, refluxing phenylhydrazine with benzaldehyde derivatives in methanol containing glacial acetic acid (0.6–0.9 mL) for 2–4 hours, followed by ice-water precipitation and recrystallization from hot methanol, achieves yields of 58–70% . Yield optimization can involve stepwise base addition (e.g., sodium hydride) to minimize by-products like cyanomethyl esters, as observed in cyclization reactions .

Q. How is spectroscopic characterization (IR, UV-Vis, NMR) employed to confirm the structure of this compound?

  • Methodology :

  • IR : Identify the C=N stretch of the hydrazone moiety (~1600 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
  • UV-Vis : Monitor π→π* transitions in the aromatic and hydrazone systems (e.g., λmax ~300–350 nm) .
  • NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and hydrazinyl NH signals (δ 8.0–10.0 ppm, broad) .

Q. What IUPAC naming conventions apply to its systematic nomenclature?

  • Methodology : The PIN (Preferred IUPAC Name) follows substitutive nomenclature. The parent chain is benzoic acid, with the hydrazinyl group at position 2. The substituent "1-phenylethylidene" is prioritized as a prefix: 2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid. This aligns with IUPAC rules for hydrazone derivatives .

Advanced Research Questions

Q. What computational methods are used to analyze electronic properties and reaction mechanisms involving this compound?

  • Methodology : Density Functional Theory (DFT) calculations can model electron localization functions (ELF) to study resonance stabilization in the hydrazone moiety. Molecular docking may predict binding affinities for biological targets (e.g., α-glucosidase inhibitors), while time-dependent DFT (TD-DFT) correlates UV-Vis spectra with electronic transitions .

Q. How are by-products managed during synthesis, and what analytical techniques identify them?

  • Methodology : By-products like cyanomethyl esters (e.g., compound 7a) are monitored via TLC and isolated using column chromatography. Quantitative analysis employs HPLC (C18 columns, acetonitrile/water gradients) or LC-MS for structural confirmation. Reaction conditions (e.g., base addition rate) are optimized to suppress by-product formation .

Q. How can contradictions in crystallographic data during structure refinement be resolved?

  • Methodology : Use SHELXL for small-molecule refinement, leveraging high-resolution data to resolve disorder or twinning. For discrepancies in bond lengths/angles, cross-validate with DFT-optimized geometries. Tools like WinGX provide graphical interfaces for Fourier map analysis and hydrogen bonding validation .

Q. What strategies are employed to assess the compound's bioactivity (e.g., enzyme inhibition or antioxidant effects)?

  • Methodology :

  • In vitro assays : Measure α-glucosidase inhibition (IC₅₀ values) using p-nitrophenyl glucopyranoside as a substrate .
  • Antioxidant activity : Evaluate radical scavenging (DPPH assay) or ferric reducing power (FRAP assay) .
  • Gene expression : Use RT-qPCR to quantify glucose transporter (GLUT4) upregulation in cell lines .

Q. How does the electronic environment of the hydrazone moiety influence its reactivity in metal coordination studies?

  • Methodology : The lone pair on the hydrazinyl nitrogen and the conjugated C=N system enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺). Spectrophotometric titration (UV-Vis) and cyclic voltammetry reveal binding stoichiometry and redox behavior. Single-crystal XRD confirms coordination geometry .

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